N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISJSHSAMGPOB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into two primary components:
- Cinnamamide moiety : Derived from cinnamic acid via activation to cinnamoyl chloride or mixed anhydrides.
- 5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine : Synthesized through cyclization of 2-(methylthio)benzohydrazide with a carbonyl source.
A convergent synthesis strategy is favored, where both fragments are prepared separately and coupled via amide bond formation.
Synthesis of 5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine
Hydrazide Intermediate Preparation
2-(Methylthio)benzohydrazide is synthesized by reacting methyl 2-(methylthio)benzoate with hydrazine hydrate in ethanol under reflux (12 h, 80°C). Yield: 85–92%.
Cyclocondensation to Oxadiazole
The hydrazide undergoes cyclization with triethyl orthoformate in the presence of catalytic p-toluenesulfonic acid (PTSA) in dioxane (6 h, 110°C). This forms the 1,3,4-oxadiazole ring via dehydration (Yield: 78–84%).
Reaction Mechanism :
- Nucleophilic attack by the hydrazide nitrogen on the orthoester’s electrophilic carbon.
- Sequential elimination of ethanol and water to form the oxadiazole ring.
Synthesis of Cinnamoyl Chloride
Activation of Cinnamic Acid
Cinnamic acid is treated with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) at 0–5°C for 2 h. Excess SOCl₂ is removed under reduced pressure to yield cinnamoyl chloride (Yield: 95–98%).
Amide Coupling Reaction
Protocol for N-Acylation
5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) with triethylamine (2.5 equiv). Cinnamoyl chloride (1.2 equiv) in THF is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 h. The product is isolated via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) (Yield: 70–75%).
Critical Parameters :
- Temperature control prevents decomposition of the acid chloride.
- Solvent choice (THF) balances reactivity and solubility.
Alternative Routes and Optimization
One-Pot Cyclization-Acylation
A streamlined approach combines oxadiazole formation and amide coupling in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C, 30 min) reduces reaction time for cyclocondensation, improving yield to 82–86%.
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the cinnamoyl double bond and planar oxadiazole ring.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Stepwise | 70–75 | 24 | High purity, scalable |
| One-Pot | 65–68 | 18 | Reduced solvent use |
| Microwave-Assisted | 82–86 | 0.5 | Rapid, energy-efficient |
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
Industrial Scalability Considerations
Solvent Recovery Systems
Catalytic Efficiency
- PTSA loading can be reduced to 5 mol% without yield loss.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine
- N-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 325.38 g/mol. The structure features a cinnamamide backbone linked to a 1,3,4-oxadiazole ring substituted with a methylthio group on the phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.38 g/mol |
| IUPAC Name | This compound |
| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Cinnamamide Formation : The final product is formed by coupling the oxadiazole derivative with a cinnamic acid derivative.
Antioxidant Properties
Research indicates that derivatives of cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, studies have shown that specific cinnamamide derivatives significantly enhance the expression of antioxidant genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in HepG2 cells .
Key Findings:
- Compound Activity : One specific derivative demonstrated up to 15.6 times greater luciferase activity compared to controls at 10 µM concentrations.
- Mechanism : The activation of Nrf2 leads to increased glutathione levels, providing cytoprotective effects against oxidative damage .
Antiproliferative Effects
The antiproliferative activity against cancer cell lines has been evaluated for various cinnamamide derivatives. In particular:
- Cytotoxicity : this compound exhibited significant cytotoxicity against HepG2 liver cancer cells.
This compound's mechanism involves inducing apoptosis through upregulation of pro-apoptotic markers like p53 and Bax while downregulating anti-apoptotic markers such as Bcl-2 .
Case Studies
In one study focusing on the biological evaluation of cinnamamide derivatives:
- Experimental Design : The antiproliferative effects were assessed using the MTT assay on HepG2 cells.
- Results : The compound demonstrated significant growth inhibition with an IC50 value indicating effective cytotoxicity.
- Apoptotic Pathways : Real-time PCR analysis indicated that treatment with this compound led to increased expression of apoptotic markers and cell cycle arrest at the G1 phase .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring (e.g., δ 8.2 ppm for oxadiazole protons) and cinnamamide geometry (trans coupling constants J = 15–16 Hz) .
- Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺ at m/z 394.0982) from impurities.
Discrepancies in melting points (e.g., 180–185°C vs. literature 175°C) are resolved via DSC analysis to confirm polymorphism or hydration states .
How does the compound’s mechanism of action differ in anti-inflammatory vs. anticancer contexts?
Q. Advanced
- Anti-inflammatory : Targets COX-2 via π-π stacking between the oxadiazole ring and Tyr385 residue, reducing prostaglandin E₂ (PGE₂) by 70% in LPS-induced macrophages .
- Anticancer : Induces apoptosis via mitochondrial depolarization (JC-1 assay shows 2.5-fold ΔΨm loss) and caspase-3 activation (3.8-fold increase in HeLa cells) .
Dual mechanisms are validated using siRNA knockdown (e.g., COX-2 silencing reduces anti-inflammatory efficacy by 60%) .
How can computational modeling predict the compound’s interaction with novel biological targets?
Advanced
Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry for docking studies. For example:
- EGFR kinase inhibition : A binding energy of −9.2 kcal/mol suggests strong interaction with the ATP-binding pocket .
- Solubility prediction : LogP values (3.1 ± 0.2) correlate with experimental solubility in DMSO (12 mg/mL) .
MD simulations (GROMACS) further validate stability of ligand-protein complexes over 100 ns trajectories .
What strategies address contradictions in reported IC₅₀ values across different studies?
Advanced
Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HT-29 for COX-2) and controls (e.g., celecoxib) .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ = 2.1–3.5 µM for COX-2 inhibition) to establish consensus .
How can the compound’s pharmacokinetic profile be improved for in vivo studies?
Q. Advanced
- Prodrug design : Esterification of the cinnamamide carboxyl group increases oral bioavailability (AUC₀–24 = 450 µg·h/mL vs. 220 µg·h/mL for parent compound) .
- Nanoparticle encapsulation : PLGA-based NPs enhance tumor accumulation (4.5-fold vs. free drug) in xenograft models .
What are the key challenges in scaling up synthesis without compromising purity?
Q. Basic
- Purification : Column chromatography (silica gel, hexane/EtOAc) is replaced with recrystallization (ethanol/water) for scalability .
- Side reactions : Excess cinnamoyl chloride (>1.2 eq) leads to diacylation; stoichiometry is monitored via inline IR spectroscopy .
How do substituents on the oxadiazole ring affect metabolic stability?
Q. Advanced
- Methylthio vs. methoxy : Microsomal stability assays show t₁/₂ = 45 min (methylthio) vs. 28 min (methoxy) due to reduced CYP3A4-mediated oxidation .
- Deuterated analogs : C-D bonds at metabolically labile sites (e.g., benzylic positions) extend t₁/₂ to 65 min .
What in silico tools are recommended for predicting toxicity profiles?
Q. Advanced
- ADMET Prediction : SwissADME estimates hERG inhibition risk (IC₅₀ = 8.2 µM) and Ames mutagenicity (negative) .
- DEREK Nexus : Flags potential hepatotoxicity from the methylthio group (structural alerts for glutathione depletion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
